Silver bifluoride
Description
Contextual Significance of Bifluoride Compounds in Modern Chemical Synthesis
Bifluoride compounds, characterized by the presence of the hydrogen difluoride anion ([HF₂]⁻), are of considerable importance in modern chemistry. wikipedia.org The [HF₂]⁻ anion is essentially a complex of a fluoride (B91410) ion (F⁻) and a molecule of hydrogen fluoride (HF), connected by a strong hydrogen bond. researchgate.net This composition allows bifluoride salts to serve as stable, solid, and easily handleable sources of hydrogen fluoride, which is otherwise a highly corrosive and hazardous gas. frontiersin.orgwikipedia.org
In synthetic chemistry, bifluoride salts such as potassium bifluoride (KHF₂) and ammonium (B1175870) bifluoride (NH₄HF₂) are widely used as fluorinating agents. researchgate.netdf-chemicals.com Upon heating, they decompose to release anhydrous HF, enabling controlled fluorination reactions. wikipedia.orgfrontiersin.org For example, ammonium bifluoride is a powerful fluorinating agent above its melting point and is used for the digestion of various silicate (B1173343) minerals and the extraction of metals. researchgate.net This method of in situ HF generation from a solid precursor is crucial for processes requiring precise control at milder temperatures. frontiersin.org
Beyond being HF sources, bifluoride ions themselves can act as catalysts. Recent research has shown that bifluoride salts are highly effective catalysts for the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, a powerful method for constructing polysulfates and polysulfonates. nih.gov This catalytic activity, which is more potent than that of previously used organosuperbases, broadens the scope of substrates that can be used and allows for lower catalyst loading, making the process more efficient and cost-effective for potential industrial applications. nih.gov The dual functionality of bifluoride compounds—as both fluorinating agent precursors and catalysts—cements their significant role in contemporary chemical synthesis.
Historical Trajectories of Academic Investigations in Silver-Fluorine Chemistry
The academic pursuit of silver-fluorine chemistry is part of the broader history of fluorine chemistry, which dates back centuries. The mineral fluorspar (calcium fluoride) was described as early as 1529, and its ability to produce a highly corrosive substance (hydrofluoric acid) when treated with acid was noted by the 18th century. rsc.orgbritannica.com Early chemists like Humphry Davy attempted to decompose silver fluoride using chlorine in their efforts to isolate the new element, fluorine. rsc.org
Throughout the 19th century, silver(I) fluoride (AgF) became a reagent of interest for early attempts at organofluorine synthesis. wikipedia.org For instance, researchers like Sydney Young, likely under the direction of Carl Schorlemmer, investigated the reaction of alkyl iodides with silver fluoride in an attempt to create fluoroalkyl compounds. man.ac.uk However, the extreme reactivity of fluorine and its compounds posed significant challenges. The ultimate isolation of elemental fluorine was achieved in 1886 by Henri Moissan, not by decomposing a simple metal fluoride, but by the electrolysis of a solution of potassium hydrogen fluoride (a bifluoride) in anhydrous hydrogen fluoride. webelements.comnih.gov This milestone underscored the pivotal role of bifluoride systems in accessing fluorine's unique reactivity.
The 20th century saw the synthesis and characterization of silver(II) fluoride (AgF₂), a rare example of silver in the +2 oxidation state. wikipedia.org AgF₂ was found to be a powerful fluorinating agent, capable of converting hydrocarbons to fluorocarbons and fluorinating aromatic compounds. wikipedia.orgchemeurope.com The study of the silver-fluorine system is complex due to the formation of multiple products, including silver subfluoride, silver monofluoride, and silver difluoride. nasa.gov More recently, mechanochemistry has been employed to synthesize mixed-valent silver(I,II) fluorides, such as Ag₂F₃ and Ag₃F₄, demonstrating that the field continues to evolve with new synthetic techniques. acs.org
Table 1: Key Historical Developments in Silver-Fluorine Chemistry
| Period/Year | Key Development | Significance |
| 1771 | Carl Wilhelm Scheele prepares hydrofluoric acid from fluorspar (CaF₂). britannica.com | Foundation for the study of fluorine and its compounds. |
| Early 1800s | Humphry Davy attempts to decompose silver fluoride to isolate fluorine. rsc.org | Early use of silver fluoride in fundamental elemental discovery research. |
| 1886 | Henri Moissan isolates elemental fluorine via electrolysis of KHF₂ in HF. webelements.com | Highlights the crucial role of a bifluoride salt in isolating fluorine. |
| Late 1800s | Sydney Young and Carl Schorlemmer use AgF to attempt synthesis of fluoroalkanes. man.ac.uk | Represents early academic investigations into organofluorine synthesis using silver fluoride. |
| 1950 | H. F. Priest reports synthesis of anhydrous silver(II) fluoride (AgF₂). chemeurope.com | Provided access to a powerful Ag(II) fluorinating and oxidizing agent. wikipedia.org |
| 2001 | A review by Grochala and Hoffmann highlights the unique electronic structure and reactivity of Ag(II) compounds, particularly fluorides. uw.edu.pl | Provided theoretical context for the extreme oxidizing power of Ag(II) fluoride systems. |
| 2024 | Mechanochemical synthesis of mixed-valent Ag(I,II) fluorides is reported. acs.org | Introduction of modern synthetic methods to access novel silver fluoride phases. |
Overview of Contemporary Research Domains for Silver Bifluoride Systems
Contemporary research into this compound systems primarily focuses on their potential as specialized fluorinating agents, leveraging the properties of both the silver(II) cation and the bifluoride anion. While an isolated, stable salt of this compound is not a common commercial chemical, its principles are applied in advanced synthesis. The primary research domain is its conceptual use as a solid-state, in situ source of reactive fluorine species for targeted fluorination reactions.
A key application area is in the synthesis of inorganic materials, particularly for nuclear applications. Research has demonstrated that bifluoride salts like sodium bifluoride (SBF) and ammonium bifluoride (ABF) can be heated to generate HF gas in a controlled manner, which then fluorinates uranium oxides to produce uranium fluorides (e.g., UF₄ and UO₂F₂). frontiersin.org This solid-gas reaction method allows for the synthesis of microstructured materials while preserving their morphology. A this compound system would theoretically operate on the same principle, offering an alternative solid HF source.
In organic synthesis, the focus is on selective fluorination. Silver(II) fluoride (AgF₂) itself is a potent but sometimes aggressive fluorinating agent. wikipedia.orgchemeurope.com It has been shown to be effective for the selective C-H fluorination of nitrogen-containing heterocycles at the 2-position under mild conditions, a reaction previously considered too difficult to control. google.com The concept of a this compound system, Ag(HF₂)₂, combines the high oxidation potential of Ag(II) with the controlled HF-releasing properties of the bifluoride anion. This could potentially offer a more moderated reactivity profile compared to AgF₂ alone, enabling new pathways for late-stage fluorination in the synthesis of complex molecules like pharmaceuticals and agrochemicals. acs.orgnih.gov The development of such reagents is part of a broader effort to create safer, more selective, and easier-to-handle fluorinating agents for modern chemistry. acsgcipr.org
Table 2: Comparison of Selected Fluorinating Agents
| Agent/Class | Formula Example | Physical State | Key Characteristics | Typical Application |
| Elemental Fluorine | F₂ | Gas | Extremely reactive and toxic; requires specialized equipment. webelements.com | Industrial production of fluorochemicals (e.g., UF₆). nih.gov |
| Hydrogen Fluoride | HF | Gas/Liquid | Highly corrosive and toxic; excellent fluoride source. wikipedia.org | Precursor to organofluorine compounds and cryolite. wikipedia.org |
| Alkali Metal Fluorides | KF, CsF | Solid | Safe and easy to handle but often require anhydrous conditions. acsgcipr.org | Nucleophilic halide exchange (Sₙ2) reactions. acsgcipr.org |
| High-Valence Metal Fluorides | AgF₂, CoF₃ | Solid | Powerful oxidizing and fluorinating agents. wikipedia.org | Fluorination of hydrocarbons and aromatic compounds. wikipedia.org |
| Bifluoride Salts | NH₄HF₂, KHF₂ | Solid | Stable, easy-to-handle solids; release HF upon heating. frontiersin.orgresearchgate.netdf-chemicals.com | In situ generation of HF for fluorination; catalysis. frontiersin.orgnih.gov |
| N-F Reagents | Selectfluor® | Solid | Electrophilic fluorinating agents; easy to handle, stable, and selective. beilstein-journals.orgnih.gov | Electrophilic fluorination of enolates, aromatics, and alkenes. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
AgF2H |
|---|---|
Molecular Weight |
146.873 g/mol |
IUPAC Name |
fluorosilver;hydrofluoride |
InChI |
InChI=1S/Ag.2FH/h;2*1H/q+1;;/p-1 |
InChI Key |
BABIQFTUTNDWMB-UHFFFAOYSA-M |
Canonical SMILES |
F.F[Ag] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Silver Bifluoride
Preparative Routes for Silver Bifluoride in Laboratory and Industrial Contexts
The synthesis of silver(I) bifluoride (AgHF₂) is achieved through the reaction of silver(I) salts with an excess of hydrofluoric acid. In a typical laboratory-scale preparation, a silver precursor such as silver(I) oxide or silver carbonate is treated with hydrofluoric acid. The use of excess HF ensures the formation of the bifluoride anion ([HF₂]⁻), which pairs with the silver(I) cation.
A common laboratory method involves the dissolution of silver(I) oxide in concentrated aqueous hydrofluoric acid. sciencemadness.org While this method is primarily aimed at producing silver(I) fluoride (B91410) (AgF), the formation of this compound occurs in the presence of excess acid. The synthesis from silver carbonate proceeds similarly, with the evolution of carbon dioxide gas. sciencemadness.org
Ag₂O + 4HF → 2AgHF₂ + H₂O
Ag₂CO₃ + 4HF → 2AgHF₂ + H₂O + CO₂
Detailed methodologies for large-scale industrial production are not extensively documented in publicly available literature, but they would likely follow similar chemical principles, utilizing silver precursors and hydrogen fluoride in controlled, corrosion-resistant environments, such as reactors lined with polytetrafluoroethylene (PTFE).
Table 1: Summary of Preparative Routes for this compound
| Precursor | Reagent | Reaction Equation | Context |
|---|---|---|---|
| Silver(I) Oxide (Ag₂O) | Hydrofluoric Acid (HF) | Ag₂O + 4HF → 2AgHF₂ + H₂O | Laboratory |
| Silver Carbonate (Ag₂CO₃) | Hydrofluoric Acid (HF) | Ag₂CO₃ + 4HF → 2AgHF₂ + H₂O + CO₂ | Laboratory |
Controlled Generation of Reactive Fluorinating Species from this compound
This compound is highly valued as a solid, stable precursor that can generate hydrogen fluoride gas on demand, a process critical for syntheses where direct handling of gaseous HF is hazardous or impractical. This in situ generation allows for precise control over fluorination reactions.
The primary method for activating this compound is through thermal decomposition, or thermolysis. When heated, solid AgHF₂ decomposes to yield solid silver(I) fluoride (AgF) and gaseous hydrogen fluoride (HF). rsc.orgresearchgate.netosti.gov This reaction is clean and efficient, providing a pure stream of HF gas. Research has identified the decomposition temperature to be approximately 190 °C. nih.govresearchgate.net
The balanced chemical equation for this thermolytic process is:
AgHF₂(s) → AgF(s) + HF(g)
This pathway is particularly advantageous as it avoids the co-production of other volatile species that could interfere with the desired reaction or contaminate the final product. nih.govresearchgate.net
The utility of this compound as an in situ fluorinating agent has been demonstrated in various specialized syntheses, such as the preparation of uranium fluoride micromaterials. nih.govresearcher.lifefrontiersin.org The mechanism relies on a solid-gas reaction system, often conducted in a sealed autoclave. nih.govfrontiersin.org
In this setup, the this compound precursor is physically separated from the substrate to be fluorinated. nih.govfrontiersin.org Upon heating the sealed vessel, the thermolysis of AgHF₂ commences, releasing HF gas which fills the reaction chamber. nih.govresearchgate.net This gaseous HF then interacts directly with the substrate, effecting the fluorination. For example, in the fluorination of uranium oxides, the HF gas reacts with the solid oxide to replace oxygen atoms with fluorine, a transformation that can preserve the original morphology of the material. researcher.lifefrontiersin.org This controlled, in situ generation allows for precise manipulation of reaction conditions, such as temperature and HF partial pressure, which is crucial for achieving specific product characteristics like anhydrous versus hydrated species. rsc.orgresearchgate.netnih.gov
Thermolytic Pathways for Hydrogen Fluoride Evolution
Comparative Analysis of this compound with Other Bifluoride Precursors in Advanced Syntheses
In advanced synthetic applications requiring in situ HF generation, this compound (SBF) presents distinct advantages over other common bifluoride salts, most notably ammonium (B1175870) bifluoride (ABF, NH₄HF₂). nih.govresearcher.lifefrontiersin.org
The primary advantage of SBF is its clean decomposition. It yields only solid AgF and gaseous HF. nih.gov In contrast, the thermal decomposition of ammonium bifluoride produces ammonia (B1221849) (NH₃) and potentially ammonium fluoride (NH₄F) in addition to HF gas. frontiersin.org These nitrogen-containing byproducts can lead to the formation of undesired, contaminated products in sensitive reactions. nih.gov
Furthermore, the decomposition temperature of this compound (~190 °C) is lower than that of many alkali bifluorides, allowing for reactions to be conducted under milder conditions. nih.govresearchgate.net This was a deciding factor in its selection for the synthesis of UO₂F₂ microspheres, where the reaction temperature needed to be below the melting point of the Teflon reaction vessels. nih.govresearchgate.net While other precursors like sodium fluoride (NaF) or potassium fluoride (KF) can generate HF upon reaction with strong acids, their use can be less efficient due to the formation of very stable bifluorides. rsc.org
Table 2: Comparative Analysis of Bifluoride Precursors
| Feature | This compound (AgHF₂) | Ammonium Bifluoride (NH₄HF₂) |
|---|---|---|
| Decomposition Products | AgF(s), HF(g) | NH₃(g), HF(g), NH₄F(g) |
| Decomposition Temp. | ~190 °C nih.govresearchgate.net | 240 °C (boiling point) |
| Key Advantage | Clean decomposition, no volatile byproducts other than HF. nih.govresearchgate.net | Higher HF content by weight. |
| Key Disadvantage | Higher cost, lower HF content by weight. | Volatile byproducts (e.g., NH₃) can contaminate products. nih.gov |
| Primary Application | High-purity in situ HF generation for sensitive syntheses. researcher.lifefrontiersin.org | Bulk fluorination, etching, and mineral processing. taylorandfrancis.com |
Chemical Reactivity and Mechanistic Investigations of Silver Bifluoride
Oxidative and Fluorinating Capacities of Silver Bifluoride Reagent Systems
This compound (AgHF₂) is a significant reagent in fluorine chemistry, primarily utilized for its capacity to generate hydrogen fluoride (B91410) (HF) gas upon thermal decomposition. frontiersin.orgnih.gov This in-situ generation of HF is a key feature of its reactivity, allowing it to act as a potent fluorinating agent under controlled conditions. The decomposition of AgHF₂ provides a source of anhydrous HF gas, which is highly reactive and effective for fluorinating a variety of substrates. researchgate.netunlv.edu
The primary application of this compound as a fluorinating agent is demonstrated in solid-gas reactions, particularly with metal oxides. nih.gov In these systems, the thermal decomposition of AgHF₂ produces gaseous HF that then interacts with the solid substrate, leading to the replacement of oxygen atoms with fluorine. researchgate.netunlv.edu This method has been noted for its effectiveness at relatively mild temperatures (150°C–250°C). researchgate.net
While silver(II) fluoride (AgF₂) is known as a strong oxidizing and fluorinating agent in its own right, this compound's reactivity is channeled through the HF it produces. wikipedia.orgoakwoodchemical.comchemeurope.com This indirect fluorination pathway is crucial for processes where controlled, gaseous fluorination is preferred. For instance, this compound has been employed in the photochemical conversion of carboxylic acids to alkyl fluorides. chemicalbook.com The reagent's utility is also seen in its use as a precursor for synthesizing other specialized fluorinating agents or catalysts. rsc.orgnih.gov
Reaction Pathways in Uranium Fluoride Synthesis Mediated by this compound
A significant application of this compound's fluorinating capability is in the synthesis of uranium fluoride micromaterials, which are important in the nuclear industry. frontiersin.orgfrontiersin.org The process involves the chemical transformation of uranium oxides into uranium fluorides via a solid-gas reaction mediated by the HF gas generated from AgHF₂ decomposition. researchgate.netunlv.edu
The synthesis of uranium fluorides using this compound is a classic example of a heterogeneous fluorination reaction. In a typical experimental setup, uranium oxide microparticles are placed in an autoclave but physically separated from the this compound. frontiersin.orgnih.gov Upon heating, typically to around 250 °C, the this compound decomposes, releasing HF gas. nih.gov This gas then permeates the vessel and reacts with the uranium oxide precursor. frontiersin.org
The reaction involves the replacement of oxygen atoms in the uranium oxide lattice with fluorine atoms from the HF gas. nih.govresearchgate.net This solid-gas reaction pathway has been successfully used to fluorinate various uranium oxides, including U₃O₈ and UO₂. nih.govunlv.edu The specific product formed depends on the oxidation state of the uranium in the precursor material. frontiersin.org For example, the fluorination of U₃O₈ with HF gas generated from this compound has been shown to produce uranyl fluoride (UO₂F₂). nih.gov This method stands out for its ability to achieve fluorination under relatively mild conditions and without the need for direct contact with corrosive aqueous HF. researchgate.net
A remarkable feature of the fluorination process using this compound is the high degree of morphological control over the final product. frontiersin.orgfrontiersin.org Research has demonstrated that this chemical transformation can preserve the original microstructure of the uranium oxide precursor. nih.govresearchgate.net This means that if the starting material consists of microspheres, microrods, or microplates, the resulting uranium fluoride product will retain these specific shapes. frontiersin.orgunlv.edu
For instance, the fluorination of U₃O₈ microrods and microplates using the AgHF₂ method yields UO₂F₂ microrods and microplates with well-defined geometries identical to the precursors. nih.gov The resulting microstructures show no signs of deformation, exhibiting smooth surfaces and sharp angles. nih.gov This morphological retention is a significant advantage for applications where the physical form of the material is critical, such as in the fabrication of nuclear fuels or targets for medical isotope production. frontiersin.orgunlv.edu
The table below summarizes findings from the fluorination of various uranium oxide micromaterials using this compound.
| Precursor Material | Precursor Morphology | Fluorinating Agent | Reaction Temperature | Product | Product Morphology | Reference |
| U₃O₈ | Microrods (mr) | This compound (SBF) | 250 °C | UO₂F₂ | Microrods (mr) | nih.gov |
| U₃O₈ | Microplates (mp) | This compound (SBF) | 250 °C | UO₂F₂ | Microplates (mp) | nih.gov |
| UO₃ | Microspheres (ms) | This compound (SBF) | Not specified | UO₂F₂ | Microspheres (ms) | nih.gov |
| UO₂ | Microspheres (ms) | This compound (SBF) | 250 °C | No reaction | - | nih.gov |
Heterogeneous Fluorination Reactions with Metal Oxides
Catalytic Activity of this compound in Organic and Inorganic Transformations
Beyond its role as a stoichiometric fluorinating agent, this compound serves as a key reagent in the preparation of catalysts for important organic and inorganic transformations, particularly in the field of click chemistry.
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction used for the synthesis of polymers like polysulfates and polysulfonates. nih.gov While SuFEx reactions can be catalyzed by organosuperbases, a significant advancement was the development of acidic bifluoride salts (Q⁺[FHF]⁻) as a new generation of highly active catalysts. rsc.orgnih.gov
This compound plays a crucial role in the synthesis of these onium bifluoride catalysts. nih.gov Various onium bifluoride salts are prepared through a straightforward ion-exchange reaction where the chloride or bromide anion of a precursor salt (Q⁺X⁻, where X = Cl, Br) is replaced by the bifluoride anion ([FHF]⁻) from this compound. rsc.orgnih.gov This method has been used to generate a diverse library of bifluoride catalysts with different organic cations (Q⁺), such as tetrabutylammonium, tris(dimethylamino)sulfonium, and hexamethyl guanidinium. rsc.orgescholarship.org These catalysts are significantly more active than previous systems, allowing for much lower catalyst loadings (down to 0.05 mol%) and broadening the substrate scope to include aliphatic sulfonyl fluorides. nih.gov
The table below lists examples of onium bifluoride catalysts prepared using this compound for SuFEx reactions.
| Catalyst Precursor (Q⁺X⁻) | Reagent | Resulting Bifluoride Catalyst (Q⁺[FHF]⁻) | Application | Reference |
| Onium Chlorides/Bromides | This compound (Ag⁺[FHF]⁻) | Various Onium Bifluorides | SuFEx Polymerization | nih.gov |
| Tris(dimethylamino)sulfonium Bromide | This compound (Ag⁺[FHF]⁻) | Tris(dimethylamino)sulfonium Bifluoride | SuFEx Polymerization | rsc.orgescholarship.org |
| Hexamethyl Guanidium Chloride | This compound (Ag⁺[FHF]⁻) | Hexamethyl Guanidium Bifluoride | SuFEx Polymerization | escholarship.org |
The catalytic activity in SuFEx reactions promoted by the catalysts generated from this compound is centered on the bifluoride ion, [FHF]⁻. nih.gov This ion is considered the active catalytic species. The proposed mechanism for bifluoride-catalyzed SuFEx reactions, for example between an aryl silyl (B83357) ether and a sulfonyl fluoride, differs from base-catalyzed pathways.
The bifluoride ion is acidic and is hypothesized to facilitate the SuFEx reaction. nih.govescholarship.org In protic systems, the formation of the highly stable bifluoride anion ([FHF]⁻), with a formation energy of approximately 40 kcal/mol, can serve as a trap for fluoride ions. acs.org In the context of SuFEx catalysis, the bifluoride catalyst activates the S(VI)-F bond of the sulfonyl fluoride, making the sulfur atom more susceptible to nucleophilic attack by the oxygen of the aryl silyl ether.
A proposed catalytic cycle can be envisioned as follows:
Activation: The bifluoride catalyst, Q⁺[FHF]⁻, interacts with the silicon center of the aryl silyl ether (Ar-O-SiR₃). The fluoride or bifluoride ion attacks the silicon, leading to the cleavage of the Si-O bond and the formation of a highly reactive phenoxide intermediate (Ar-O⁻) and a stable fluorosilane (F-SiR₃).
Nucleophilic Attack: The generated phenoxide anion then acts as a potent nucleophile, attacking the electrophilic sulfur(VI) center of the sulfonyl fluoride (R-SO₂F).
Product Formation and Catalyst Regeneration: This attack results in the formation of the desired sulfate/sulfonate product (Ar-O-SO₂-R) and the release of a fluoride ion (F⁻). This fluoride ion can then react with HF, which may be present or formed from trace moisture, to regenerate the bifluoride anion ([FHF]⁻), thus completing the catalytic cycle.
Transient species in this cycle would include the activated silyl ether complex, the free phenoxide anion, and potentially an intermediate complex between the sulfonyl fluoride and the bifluoride catalyst. The stability and moderate nucleophilicity of the bifluoride ion make it a more effective and selective catalyst compared to harsher fluoride sources like cesium fluoride. escholarship.orgacs.org
Bifluoride-Catalyzed Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
Interactions of this compound with Diverse Solvent Systems and Reaction Environments
Anhydrous hydrogen fluoride (aHF) is a common solvent for reactions involving AgF₂, as AgF₂ can be synthesized in it. ontosight.aiuw.edu.plresearchgate.net In aHF, AgF₂ can participate in metathesis reactions or act as a powerful oxidizer. For instance, it is used in aHF to synthesize other divalent silver salts like Ag(SbF₆)₂ from antimony pentafluoride (SbF₅). researchgate.net The stability and reactivity of resulting complexes are often dependent on the fluoro-acidity of the system. unt.edu In reactions involving UV-irradiated F₂/O₂ mixtures in aHF, AgF₂ can lead to the formation of mixed-oxidation-state silver fluorides. nih.gov
AgF₂ reacts violently with water, which precludes the use of aqueous solutions for most synthetic applications involving the compound. ontosight.aithermofisher.comfishersci.com Its interactions with other protic solvents, particularly strong oxo-acids, are highly vigorous and often exothermic. The outcomes of these reactions are highly dependent on the acid's concentration and the reaction temperature.
Mechanochemical synthesis, a solvent-free reaction environment, has also been explored. This method involves the high-energy milling of reactants and can lead to the formation of metastable phases that are not accessible through traditional solution-based methods. nih.gov For example, milling AgF₂ with silver(I) fluoride (AgF) can produce mixed-valent silver(I,II) fluorides. nih.gov
Detailed research findings on the interactions of AgF₂ with various reactants in different environments are summarized in the tables below.
Research Findings on AgF₂ Reactivity
The following tables provide a summary of documented reactions involving silver(II) fluoride with various chemical species.
| Reactant | Concentration/Environment | Conditions | Observation/Products | Citation(s) |
|---|---|---|---|---|
| Sulfuric Acid | Fuming (30% SO₃) | Room Temperature | Vigorous, exothermic reaction; evolution of O₂; yields Ag(I) salts. | uw.edu.plresearchgate.netresearchgate.net |
| Nitric Acid | Fuming (100%) | Room Temperature | Vigorous, exothermic reaction; evolution of O₂; yields Ag(I) salts. | uw.edu.plresearchgate.netresearchgate.net |
| Nitric Acid | Fuming (100%) | Pre-cooled to -35 °C | Forms metastable Ag(II) nitrate (B79036) complexes; color persists for days at low temperature. | uw.edu.plresearchgate.netresearchgate.net |
| Perchloric Acid | 70% | Room Temperature | Vigorous, exothermic reaction; evolution of O₂; yields Ag(I) salts. | uw.edu.plresearchgate.netresearchgate.net |
| Perchloric Acid | 70% | Pre-cooled to -35 °C | Forms metastable Ag(II) perchlorate (B79767) complexes. | uw.edu.plresearchgate.netresearchgate.net |
| Chlorosulfuric Acid | 100% | Room Temperature | Vigorous, exothermic reaction; yields Ag(I) salts and O₂. | uw.edu.plresearchgate.netresearchgate.net |
| Fluorosulfuric Acid | Anhydrous (100%) | Room Temperature | Slow metathetical conversion without a significant redox reaction; full conversion takes one month. | uw.edu.plresearchgate.netresearchgate.net |
| Reactant | Conditions | Observation/Products | Citation(s) |
|---|---|---|---|
| Silicon Tetrachloride (SiCl₄) | Room Temperature | Violent, very exothermic reaction. | uw.edu.pl |
| Carbon Tetrachloride (CCl₄) | Not specified | Kinetically inert. | researchgate.net |
| Carbon Tetrabromide (CBr₄) | Not specified | Decomposes with vigorous elimination of Br₂. | researchgate.net |
| Carbon Tetraiodide (CI₄) | Not specified | Explosive decomposition. | researchgate.net |
| Mercury(II) Oxide (HgO) | < 200 °C | Readily oxidized with concomitant oxygen evolution. | uw.edu.plresearchgate.netresearchgate.net |
| Boric Oxide (B₂O₃) | < 200 °C | Readily oxidized with concomitant oxygen evolution. | uw.edu.plresearchgate.netresearchgate.net |
| Lead Dioxide (PbO₂) | < 200 °C | Readily oxidized with concomitant oxygen evolution. | uw.edu.plresearchgate.netresearchgate.net |
| Arsenic Pentoxide (As₂O₅) | < 200 °C | Readily oxidized with concomitant oxygen evolution. | uw.edu.plresearchgate.netresearchgate.net |
| Silver(I) Sulfate (Ag₂SO₄) | < 200 °C | Readily oxidized with concomitant oxygen evolution. | uw.edu.plresearchgate.netresearchgate.net |
| Silver(I) Fluoride (AgF) | Mechanochemical milling (room temp. or liquid N₂) | Forms mixed-valent Ag(I,II) fluorides (Ag₃F₄ and Ag₂F₃). | nih.gov |
| Reactant | Conditions | Observation/Products | Citation(s) |
|---|---|---|---|
| Trifluoroacetic Acid (CF₃COOH) | Anhydrous, Ambient | Readily attacked; gas evolution; product is CF₃COOAg. | uw.edu.pl |
| Perfluorinated Aromatic Hydrocarbons | Not specified | Kinetically inert. | researchgate.net |
| Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) | Not specified | Readily fluorinates the reactant to PF₂(C₆F₅)₃. | researchgate.net |
| Pentafluorobenzonitrile (C₆F₅CN) | Room Temperature | Radical-initiated oligomerization; a white gel is formed. | researchgate.netuw.edu.pl |
| Perfluorinated Aliphatic Nitriles | Not specified | Resistant to the action of AgF₂. | researchgate.net |
| Higher Fluorosulfonic Acids (e.g., C₄F₉SO₃H) | Room Temperature | Oxidized to corresponding peroxides. | researchgate.netuw.edu.pl |
| Triflic Acid (CF₃SO₃H) | Boiling Point | Oxidized to the corresponding peroxide. | researchgate.netuw.edu.pl |
Computational and Theoretical Investigations of Silver Fluorine and Bifluoride Systems
Quantum Chemical Approaches to Bifluoride Anion Structure and Stability
The bifluoride anion, [HF2]⁻, is a classic example of a strong hydrogen bond and has been the subject of numerous theoretical studies. mdpi.comrsc.org Quantum chemical calculations have been instrumental in understanding its structure, stability, and the nature of its bonding.
Theoretical studies, including ab initio and density functional theory (DFT) methods, have investigated the geometry of the [HF2]⁻ anion. mdpi.comacs.org These calculations have explored the transition from a centrosymmetric structure with a single minimum to a structure with a pair of equivalent minima as the inter-fluorine distance changes. mdpi.com This transition is a key feature of the proton transfer process within the anion. mdpi.com The bonding in the [HF2]⁻ anion is highly ionic, a characteristic that has been confirmed by both solid-state and gas-phase calculations. d-nb.info
The stability of the bifluoride anion has also been a focus of theoretical work. The enthalpy change for the dissociation of the bifluoride ion into hydrogen fluoride (B91410) (HF) and a fluoride ion (F⁻) is a measure of the hydrogen bond strength. rsc.org Quantum mechanical calculations have provided estimates for this value, which have been compared with results from classical lattice energy calculations of alkali metal bifluoride salts. rsc.org
Furthermore, computational studies have examined the influence of external interactions on the structure of the bifluoride anion. For example, the formation of clusters such as (ROH)n…[FHF]⁻ (where R can be H, CH3, or C2H5) has been analyzed to understand how external hydrogen bonds affect the position of the hydrogen atom within the [FHF]⁻ anion. mdpi.com
Table 1: Calculated Properties of the Bifluoride Anion ([HF2]⁻)
| Property | Method | Finding | Reference |
|---|---|---|---|
| Geometry | CID level calculations | Transition from single to double minima occurs at an F-F distance of ~2.4 Å. | mdpi.com |
| H-F Bond Length | Single crystal X-ray diffraction and solid-state quantum chemical calculations | Symmetric H-F bond lengths of 1.143(5) Å were found in Sr[HF2]2. | d-nb.info |
| Bonding Nature | IBO Analysis | The H-F bonds are highly ionic, with the fluorine atoms contributing 84% to the bond. | d-nb.info |
Predictive Modeling of Silver-Fluorine Compound Phase Diagrams and Energetics
Predictive modeling, primarily using first-principles calculations based on DFT, has been crucial in exploring the phase diagram of the silver-fluorine system, especially under high-pressure conditions. arxiv.orgresearchgate.netacs.org These computational searches have not only rationalized the stability of known silver fluorides but have also predicted the existence of novel, yet-to-be-synthesized compounds. arxiv.orgresearchgate.netresearchgate.net
By constructing convex hull diagrams, which plot the formation enthalpy as a function of fluorine content, researchers can assess the thermodynamic stability of various AgmFn stoichiometries. arxiv.org Compounds that lie on the convex hull are considered thermodynamically stable. arxiv.org These calculations are typically performed at T = 0 K, where the Gibbs free energy is equal to the enthalpy. arxiv.org
These theoretical investigations have predicted several new stable silver fluorides. For instance, at ambient and low pressures, mixed-valence compounds such as Ag3F4 and Ag2F3, containing both Ag⁺ and Ag²⁺ ions, are predicted to be thermodynamically stable. arxiv.orgresearchgate.net Under high pressure, other stoichiometries like AgF4 are predicted to become stable. arxiv.org The pressure-composition phase diagram of the Ag-F system has been systematically investigated using variable-composition evolutionary algorithms, revealing a rich polymorphism for silver fluorides. researchgate.net
Table 2: Predicted Stable Silver-Fluorine Compounds and their Properties
| Compound | Predicted Stability Condition | Valence States | Predicted Electronic Property | Reference |
|---|---|---|---|---|
| Ag2F3 | Ambient and low pressure | Ag⁺, Ag²⁺ | Magnetic semiconductor | arxiv.orgresearchgate.net |
| Ag3F4 | Ambient and low pressure | Ag⁺, Ag²⁺ | Magnetic semiconductor | arxiv.orgresearchgate.net |
| Ag2F5 | Up to 83 GPa | Ag²⁺, Ag³⁺ | Finite band gap | arxiv.org |
| AgF4 | High pressure | Ag⁴⁺ | Metallic | arxiv.org |
| C2/m-Ag4F3 | Zero pressure and temperature | Ag<¹⁺ | Non-magnetic |
These models also predict pressure-induced phase transitions. For example, α-AgF2 is predicted to transform into a layered δ polymorph at pressures above 15 GPa. uw.edu.pl Such predictions are vital for guiding high-pressure synthesis experiments.
Elucidation of Electronic Structure and Bonding in Silver-Fluorine Complexes
Computational methods have been extensively used to elucidate the electronic structure and bonding in a variety of silver-fluorine complexes, including AgF, AgF2, and AgF3, as well as more complex ternary and mixed-valence fluorides. pnas.orgscirp.orgarxiv.orgresearchgate.netacs.org
Density functional theory (DFT) calculations have shown that the electronic structure of AgF2 is remarkably similar to that of cuprate (B13416276) parent compounds of high-temperature superconductors. pnas.orgarxiv.orgacs.org Both are classified as charge-transfer insulators, characterized by well-separated Hubbard bands of dominant dx2−y2 character and a small charge-transfer gap. pnas.orgarxiv.orgresearchgate.net This similarity has spurred significant interest in AgF2 as a potential cuprate analog. pnas.orgarxiv.org
The bonding in silver fluorides exhibits a significant degree of covalency, which is somewhat counterintuitive for metal fluorides. arxiv.org This is evidenced by the strong mixing of Ag(4d) and F(2p) orbitals. acs.org Natural Bond Orbital (NBO) analysis has been employed to further investigate the bonding characteristics in compounds like AgF3. scirp.org
For mixed-valence silver fluorides, calculations show that they maintain a finite band gap over a wide pressure range. arxiv.org For instance, AgI/AgII mixed-valence compounds like Ag3F4 and Ag2F3 are predicted to have a band gap of around 1.6 eV at low pressures. arxiv.org In contrast, the band gap of AgII/AgIII fluorides and AgF3 is predicted to decrease with increasing pressure. arxiv.org
The electronic properties are also intimately linked to the magnetic properties. In systems with Ag²⁺ (a d⁹ ion), the unpaired electron can lead to magnetic interactions. DFT+U calculations, which account for strong electronic correlations, are often necessary to accurately describe these systems, including predicting metal-insulator transitions and magnetic moments.
Table 3: Calculated Electronic Properties of Selected Silver Fluorides
| Compound | Computational Method | Key Electronic Feature | Band Gap (eV) | Magnetic Moment (μB per Ag²⁺) | Reference |
|---|---|---|---|---|---|
| AgF2 | Hybrid DFT | Charge-transfer insulator | ~2.3 (calculated) | - | arxiv.orgpnas.org |
| Pbca-AgF2 | DFT+U | Insulator | ~1.2 | 0.6 | |
| Ag3F4 | DFT | Semiconductor | ~1.6 | - | arxiv.org |
| Ag2F3 | DFT | Semiconductor | ~1.6 | - | arxiv.org |
| AgF3 | DFT | Diminishing gap with pressure | - | - | arxiv.org |
These computational investigations provide a deep, atomistic understanding of the structure, stability, and electronic properties of silver-fluorine systems, guiding experimental efforts and providing a framework for interpreting observed phenomena.
Advanced Applications of Silver Bifluoride in Materials Science and Inorganic Synthesis
Development of Uranium Fluoride (B91410) Micromaterials for Nuclear Applications
The synthesis of uranium fluoride micromaterials with controlled morphologies is of significant interest for various nuclear applications, including advanced reactor fuels and materials for nuclear forensics. researchgate.netfrontiersin.orgacs.orgunlv.edu A novel and effective method for preparing these materials involves the use of silver bifluoride as a precursor to generate hydrogen fluoride (HF) gas in situ. researchgate.netfrontiersin.orgnih.govfrontiersin.org
This process typically involves the thermal decomposition of this compound in an autoclave containing uranium oxide precursors. nih.govfrontiersin.org The gaseous HF produced then reacts with the uranium oxide in a solid-gas reaction, replacing oxygen atoms with fluorine while crucially preserving the original morphology of the precursor material. frontiersin.orgnih.gov This technique has been successfully employed to transform uranium oxide microspheres (ms), microrods (mr), and microplates (mp) into their corresponding uranium fluoride analogues at mild temperatures, generally between 150°C and 250°C. frontiersin.orgnih.gov
Research has demonstrated that the reaction of U₃O₈ microrods and microplates with HF gas generated from this compound provides a high-yield (approximately 90%) route to producing UO₂F₂ microrods and microplates. acs.orgnih.gov The resulting materials exhibit well-defined geometries that are identical to their U₃O₈ precursors. acs.orgnih.gov For instance, UO₂F₂ microrods with lengths of 3–20 μm and microplates with widths of 1–7.5 μm have been synthesized using this method. nih.gov
This chemical transformation approach offers a significant advantage over other methods by enabling precise control over the final morphology of the uranium fluoride product, which is a critical factor for its performance in nuclear applications. researchgate.netfrontiersin.org The ability to create uranium fluoride microstructures like microspheres, microrods, and microplates opens up new possibilities for designing next-generation nuclear fuels and for advancements in actinide material chemistry. frontiersin.orgunlv.edunih.gov
Table 1: Synthesis of Uranium Fluoride Micromaterials using this compound This table is interactive. You can sort and filter the data.
| Precursor Material | Fluorinating Agent Source | Reaction Temperature (°C) | Resulting Uranium Fluoride Material | Morphology | Reference |
|---|---|---|---|---|---|
| U₃O₈ microspheres (ms) | This compound (SBF) | 250 | UO₂F₂ | Microspheres (ms) | nih.gov |
| U₃O₈ microrods (mr) | This compound (SBF) | 250 | UO₂F₂ | Microrods (mr) | acs.orgnih.gov |
| U₃O₈ microplates (mp) | This compound (SBF) | 250 | UO₂F₂ | Microplates (mp) | acs.orgnih.gov |
| UO₃ microspheres (ms) | This compound (SBF) | Not Specified | UO₂F₂ | Microspheres (ms) | nih.gov |
| UO₂ | This compound (SBF) | Not Specified | UF₄ | Not Specified | researchgate.netfrontiersin.org |
Role in the Design and Synthesis of Advanced Fluorination Reagents
Silver(II) fluoride is a powerful oxidizing and fluorine-transfer agent that has been instrumental in the development of advanced fluorination reagents. ccspublishing.org.cnresearchgate.net Its application has led to more efficient and safer synthetic routes, often shortening reaction steps and avoiding the use of more hazardous chemicals. ccspublishing.org.cnresearchgate.net
One notable application is in the one-step synthesis of monofluoroiodane(III) reagents from the corresponding aryl iodides. ccspublishing.org.cn This method is significant because it is the first general, one-step process applicable to the synthesis of various fluoroiodane(III) reagents, including p-iodotoluene difluoride, fluoro-benziodoxole, and fluoro-benziodoxolone. ccspublishing.org.cn Previously, some of these compounds could only be synthesized through a ligand exchange reaction. ccspublishing.org.cn The use of AgF₂ for the direct oxidative fluorination of iodobenzene (B50100) showcases its exceptional reactivity. ccspublishing.org.cnresearchgate.net
Furthermore, silver(II) fluoride has been utilized in the C-H fluorination of nitrogen-containing heterocycles. cas.cngoogle.com This represents a significant advancement as it allows for the direct synthesis of 2-fluoroheteroaryl compounds from a broad range of nitrogenous heterocycles at ambient temperatures, often with high selectivity. google.com This method provides a more direct alternative to traditional methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution. google.com The reaction is believed to proceed with AgF₂ acting as both the fluorination reagent and an oxidant. cas.cn
The development of these new synthetic methodologies, enabled by this compound, contributes significantly to the field of organofluorine chemistry by providing access to valuable fluorinated building blocks for pharmaceuticals and agrochemicals. cas.cnrsc.org
Potential Contributions to Solid-State Fluorine Ion Conductors Research
Silver fluorides are playing a role in the research and development of fluoride-ion batteries (FIBs), a promising post-lithium-ion battery technology with high theoretical energy density. nih.govacs.org While much of the focus has been on their use as electrode materials, this work is intrinsically linked to the broader field of solid-state fluorine ion conductors.
In the context of FIBs, both silver(I) fluoride (AgF) and silver(II) fluoride (AgF₂) have been investigated. The cycling of AgF₂ as a cathode material has been demonstrated in a fluoride shuttle system, showing a potential exceeding 4 V versus Li⁺/Li. nih.govacs.org This highlights its potential for use in high-voltage battery applications. nih.gov
More recently, AgF has been identified as a highly suitable material for anode-less all-solid-state batteries. nih.gov In this application, the conversion reaction of AgF forms metallic silver nanodomains that facilitate uniform and sustainable lithium (de)plating. nih.gov The other product of this reaction, lithium fluoride (LiF), helps to prevent the agglomeration of the silver nanodomains and inhibits the growth of lithium dendrites, which can be a major failure mechanism in batteries. nih.gov
The electrochemical fluorination and defluorination of materials containing silver are fundamental processes being studied to improve the performance of FIBs. acs.org Research into the behavior of silver fluorides within these battery systems contributes valuable knowledge to the understanding of fluoride ion transport in the solid state, which is essential for the development of new and improved solid electrolytes and electrode materials for next-generation energy storage devices. d-nb.infoswan.ac.ukresearchgate.net
Emerging Roles in Sustainable and Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Silver fluorides are finding emerging roles in this area by enabling more sustainable synthetic pathways.
The use of AgF₂ in the synthesis of advanced fluorination reagents, as discussed previously, provides a greener alternative to traditional methods by shortening reaction pathways and avoiding the use of hazardous reagents. ccspublishing.org.cnresearchgate.net This simplification of experimental operations can lead to reduced waste and energy consumption. ccspublishing.org.cn For example, the direct C-H fluorination of heterocycles with AgF₂ occurs under mild conditions and without the need for additional, often toxic, reagents. google.com
Furthermore, the concept of "green synthesis" is being applied to the production of silver-containing nanomaterials. For instance, a simple and eco-friendly method for the green synthesis of silver nanoparticles (AgNPs) functionalized with fluoride has been developed using aqueous extracts of Camellia sinensis (tea). uniovi.es This approach uses organic compounds from the plant extract as stabilizing and reducing agents, avoiding the need for costly and toxic chemicals typically used in nanoparticle synthesis. uniovi.es These fluorine-functionalized nanoparticles exhibit enhanced reactivity and dispersibility, making them potentially suitable for a range of biomedical and technological applications. uniovi.es
The development of bifluoride-catalyzed reactions, such as the sulfur(VI) fluoride exchange (SuFEx), also aligns with green chemistry principles. nih.govescholarship.org Although not directly involving this compound in all cases, the study of bifluoride catalysis in general, for which this compound is a known compound, contributes to the development of highly efficient and atom-economical reactions. nih.gov These reactions can operate with very low catalyst loadings and are often not sensitive to scale-up, which is crucial for industrial applications. nih.govescholarship.org
Future Directions and Unexplored Research Avenues for Silver Bifluoride Systems
Novel Synthetic Routes and Scalable Production Methodologies for Silver Bifluoride
Current production of silver(II) fluoride (B91410) typically involves the fluorination of silver(I) oxide (Ag₂O), silver(I) fluoride (AgF), or silver chloride (AgCl) with elemental fluorine at elevated temperatures (around 200°C). wikipedia.orgchemeurope.commetoree.com While effective for laboratory-scale synthesis, these methods present challenges for large-scale production due to the high cost, corrosivity, and hazardous nature of fluorine gas. The demand for AgF₂ is currently estimated to be less than 100 kg per year, with a high cost reflecting its specialized applications and difficult synthesis. wikipedia.orgchemeurope.com
Future research is geared towards developing more economical, safer, and scalable synthetic methodologies. One promising, though less common, laboratory route involves the decomposition of silver tetrafluoroborate (B81430) (AgBF₄). wikipedia.org Another approach is the reaction of silver oxide with hydrofluoric acid. metoree.com A novel area of exploration is the electrosynthesis of AgF₂ from Ag(I) salts in anhydrous hydrogen fluoride, which has been successfully demonstrated on a laboratory scale and could offer a more controlled and potentially scalable process. researchgate.net
Furthermore, this compound itself can serve as a precursor to other important reagents. For instance, various onium bifluoride salts (Q⁺[FHF]⁻), which are active catalysts, can be prepared through an ion-exchange reaction of their chloride or bromide precursors with this compound (Ag⁺[FHF]⁻). nih.gov The development of novel fluorine-18 (B77423) labeled silver species from [¹⁸F]HF and a silver salt also opens new pathways for applications in radiochemistry. snmjournals.org
Table 1: Comparison of Synthetic Routes for Silver Fluoride Compounds
| Product | Precursors | Reagents/Conditions | Scale | Reference |
|---|---|---|---|---|
| Silver(II) Fluoride (AgF₂) | Silver(I) Oxide (Ag₂O) | Elemental Fluorine (F₂) | Lab | wikipedia.orgchemeurope.com |
| Silver(II) Fluoride (AgF₂) | Silver(I) Fluoride (AgF) or Silver(I) Chloride (AgCl) | Elemental Fluorine (F₂), 200°C | Lab | wikipedia.orgchemeurope.com |
| Silver(I) Fluoride (AgF) | Silver Carbonate (Ag₂CO₃) | Hydrogen Fluoride (HF), 310°C | Lab (High-Purity) | wikipedia.org |
| Silver(I) Fluoride (AgF) | Silver Tetrafluoroborate (AgBF₄) | Thermal Decomposition | Lab | wikipedia.org |
| Silver(II) Fluoride (AgF₂) | Silver Nitrate (B79036) (AgNO₃) | Hydrogen Chloride (HCl) gas (amination) | Lab | biosynth.com |
| Onium Bifluoride (Q⁺[FHF]⁻) | Onium Halide (Q⁺X⁻) | This compound (Ag⁺[FHF]⁻) | Lab | nih.gov |
Discovery and Development of New Catalytic Applications Beyond Known Reactivity
This compound is a potent fluorinating agent used in the preparation of organic perfluorocompounds. wikipedia.orgchemeurope.com Its reactivity allows for the fluorination of hydrocarbons, the replacement of other halogens with fluorine, and the addition of fluorine across double bonds. wikipedia.orgchemeurope.com However, recent research has begun to uncover its potential in more nuanced catalytic applications.
A significant area of development is silver-catalyzed late-stage fluorination. nih.govnih.gov This allows for the introduction of fluorine atoms into complex molecules, such as pharmaceuticals and agrochemicals, at a final synthetic step. nih.govacs.org This is particularly valuable as the inclusion of fluorine can dramatically alter a molecule's metabolic stability, selectivity, and solubility. acs.org The mechanism is proposed to proceed via a multinuclear high-valent silver fluoride complex, which is a departure from conventional cross-coupling mechanisms. nih.gov Silver(I) salts, including AgF, are also known to be crucial additives in C-H activation reactions catalyzed by other transition metals like rhodium and iridium. rsc.org
Beyond direct fluorination, bifluoride catalysts derived from this compound have shown exceptional activity in the sulfur(VI) fluoride exchange (SuFEx) click reaction. nih.gov This reaction is used to create polysulfates and polysulfonates, which are valuable engineering polymers. nih.gov The bifluoride catalysts are more active than traditional organosuperbase catalysts, allowing for lower catalyst loading and broader substrate scope. nih.gov Silver fluoride has also been employed as a promoter in the diastereoselective (3+2) annulation reaction between oxaziridines and isocyanoacetates, providing an efficient route to cis-imidazolines. acs.org
Future research will likely focus on expanding the scope of silver-catalyzed reactions, exploring new types of transformations, and developing enantioselective catalytic systems. acs.org The unique redox properties of silver suggest that many undiscovered catalytic cycles await exploration. numberanalytics.com
Exploration of High-Pressure Behavior and Phase Transitions
The behavior of materials under extreme pressure is a fundamental area of materials science that can lead to the discovery of novel structures with unique properties. Silver(II) fluoride is particularly interesting in this regard due to its layered crystal structure and more covalent character compared to other metal difluorides. nih.govosti.gov
Combined experimental and theoretical studies have revealed that AgF₂ undergoes a series of pressure-induced phase transitions. nih.govosti.govacs.org At ambient pressure, α-AgF₂ exists in a layered Pbca structure. uw.edu.pl As pressure increases, it transforms into an intermediate orthorhombic layered structure (δ-AgF₂ with Abma space group) above 15 GPa. uw.edu.pl A further transition takes place to an unprecedented nanotubular structure at higher pressures. nih.govosti.gov These transitions are part of the broader fluorite → cotunnite → Ni₂In series observed for other metal difluorides. nih.govosti.gov Theoretical calculations using density functional theory (DFT) have been instrumental in elucidating these high-pressure polymorphs. uw.edu.pl
Interestingly, the high-pressure HP1-AgF₂ structure has also been observed in other compounds like zinc difluoride (ZnF₂) at large compressions (around 30 GPa), suggesting this may be a more general structural motif for AB₂ compounds under pressure. acs.orgnih.gov
Future work in this area could involve:
Pushing to Higher Pressures: Exploring the phase diagram of AgF₂ beyond 40-50 GPa to identify further structural transformations. uw.edu.pl
Investigating Physical Properties: Characterizing the electronic and magnetic properties of the high-pressure phases, which could be relevant to the search for novel superconductors.
Exploring Mixed-Valence Systems: Computational studies predict the stability of novel mixed-valence Ag(I)/Ag(II) fluorides (e.g., Ag₃F₄ and Ag₂F₃) at ambient and low pressures, which warrants experimental investigation. researchgate.net
Table 2: High-Pressure Polymorphs of Silver Fluorides
| Compound | Initial Phase (Space Group) | Pressure (GPa) | New Phase (Structure Type/Space Group) | Reference |
|---|---|---|---|---|
| AgF | Rock Salt (Fm-3m) | 2.70(2) | Caesium Chloride (CsCl) | wikipedia.org |
| AgF₂ | Layered (Pbca) | > 15 | Orthorhombic Layered (Abma) | uw.edu.pl |
| AgF₂ | Orthorhombic Layered | Higher Pressure | Nanotubular | nih.govosti.gov |
Integration of this compound into Multifunctional Materials and Hybrid Systems
The reactivity of this compound makes it a useful tool for generating other reactive species in situ, which can then be used to synthesize advanced materials. A novel application is the synthesis of uranium fluoride micromaterials. In this process, HF gas generated from the decomposition of this compound is used to fluorinate uranium oxides within an autoclave, producing microstructures of UF₄ and UO₂F₂ while preserving the original morphology of the oxide precursor. researchgate.netfrontiersin.org This provides a new route to materials crucial for the nuclear industry. frontiersin.org
The broader field of silver-containing materials offers insights into potential future applications. Silver nanoparticles (AgNPs) are widely incorporated into hybrid systems for their catalytic, antimicrobial, and optical properties. bio-integration.org For example, they are used in multifunctional textiles for electromagnetic interference shielding and in advanced ceramic materials. mdpi.com While not directly using AgF₂, these systems highlight the potential for incorporating silver-fluoride species to create materials with novel functionalities. For instance, bifluoride etchants are used in the synthesis of MXenes, a class of 2D materials with applications in multifunctional ceramics and wearable electronics. mdpi.commdpi.com
Future research could explore the direct incorporation of AgF₂ or its derivatives into polymer matrices, ceramics, or onto nanomaterial supports to create:
Catalytic Composites: Materials with embedded AgF₂ for flow chemistry or reusable fluorination catalysis.
Energy Storage Materials: The high electrochemical potential of the Ag(I)/Ag(II) couple could be explored in battery technologies.
Antimicrobial Surfaces: Leveraging the known antimicrobial properties of both silver and fluoride ions. bio-integration.orginformaticsjournals.co.in
Environmental and Toxicological Considerations in Advanced Fluorine Chemistry Research
The increasing use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials necessitates a thorough understanding of their environmental fate and toxicity. nih.gov While many modern fluoropolymers are considered relatively inert, the lower-molecular-weight substances used in their production can be persistent, bioaccumulative, and toxic. rsc.org
This compound itself is classified as corrosive and reacts violently with water. metoree.comthermofisher.com Its toxicity stems from both the silver ion and the fluoride ion.
Fluoride Toxicity: High fluoride intake can lead to dental and skeletal fluorosis. informaticsjournals.co.inneuroquantology.com Fluoride ions can inhibit enzymes and, in cases of acute overexposure, can cause fatal hypocalcemia by reducing serum calcium levels. acs.org Environmentally, fluoride can harm plants and animals. wallonair.be
Silver Toxicity: Silver compounds can be toxic to aquatic life. thermofisher.com In humans, prolonged exposure can lead to argyria, a blue-gray discoloration of the skin. Studies on silver diamine fluoride (SDF), a related compound used in dentistry, show it is cytotoxic to human gingival fibroblasts and that this cytotoxicity is long-lasting. nih.govscielo.br
There is a significant lack of specific toxicological data for AgF₂ itself. Future research must address this gap by conducting comprehensive studies on its ecotoxicity, bioaccumulation potential, and degradation pathways. thermofisher.com As advanced fluorine chemistry evolves, a key challenge will be to design greener synthetic routes and develop new fluorinated materials that are effective yet have minimal environmental and health impacts. ywputai.comacademie-sciences.fr This includes understanding the complete life cycle of these compounds, from synthesis to disposal. rsc.org
Table 3: Summary of Toxicological Concerns for Silver and Fluoride
| Component | Known Effects on Humans | Environmental Impact | Key Concerns | Reference |
|---|---|---|---|---|
| Fluoride Ion (F⁻) | Dental & skeletal fluorosis, enzyme inhibition, potential for fatal hypocalcemia in acute overdose. acs.orgneuroquantology.com | Toxic to plants (necrosis) and animals (herbivore bioaccumulation). informaticsjournals.co.inwallonair.be | Persistence, groundwater contamination. informaticsjournals.co.in | acs.orginformaticsjournals.co.inneuroquantology.comwallonair.be |
| Silver Ion (Ag⁺) | Argyria (skin discoloration), cytotoxicity to human cells (e.g., fibroblasts). nih.gov | Very toxic to aquatic life with long-lasting effects. thermofisher.com | Heavy metal toxicity, bioaccumulation. | thermofisher.comnih.gov |
| This compound (AgF₂) | Causes severe skin burns and eye damage, harmful if swallowed, inhaled, or in contact with skin. thermofisher.com | Very toxic to aquatic organisms, reacts violently with water. thermofisher.com | High reactivity, lack of comprehensive toxicological data. thermofisher.com | thermofisher.com |
Q & A
Q. What interdisciplinary approaches address AgF₂’s environmental degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
